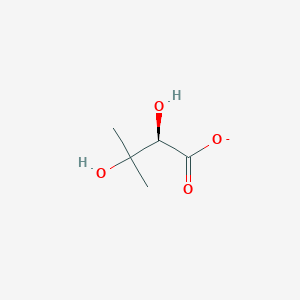
(R)-2,3-dihydroxy-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2,3-dihydroxy-3-methylbutanoate is a 2,3-dihydroxy-3-methylbutanoate. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a (R)-2,3-dihydroxy-3-methylbutanoic acid.
Wissenschaftliche Forschungsanwendungen
Biological Significance
(R)-2,3-dihydroxy-3-methylbutanoate is primarily recognized as a metabolite produced by Saccharomyces cerevisiae , a species of yeast widely used in fermentation processes. Its role as a metabolite indicates its importance in various metabolic pathways, particularly those related to amino acid biosynthesis such as valine, leucine, and isoleucine .
Metabolic Engineering
Metabolic engineering exploits the pathways involving this compound to enhance the production of valuable compounds. For instance:
- Strain Optimization : Research has shown that engineered strains of Saccharomyces cerevisiae can be modified to increase the yield of this compound and its derivatives. This is particularly useful in producing biofuels and biochemicals through fermentation processes .
| Application | Description |
|---|---|
| Strain Design | Engineering yeast strains to optimize production of target metabolites. |
| Yield Improvement | Enhancing titers of desired products through metabolic pathway modifications. |
Pharmaceuticals
The compound has potential applications in drug development due to its biological activities:
- Anti-inflammatory Properties : Studies indicate that derivatives of this compound exhibit anti-inflammatory effects, making them candidates for therapeutic agents.
- Antioxidant Activity : The compound's structural characteristics suggest potential antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases.
| Pharmaceutical Application | Potential Benefits |
|---|---|
| Anti-inflammatory Agents | Reducing inflammation in various conditions. |
| Antioxidants | Protecting cells from oxidative damage. |
Biochemical Research
In biochemical studies, this compound serves as an important intermediate in various biosynthetic pathways:
- Biosynthesis of Amino Acids : It plays a role as an intermediate in the biosynthesis pathways of branched-chain amino acids .
- Metabolic Pathway Studies : Its involvement in key metabolic pathways provides insights into cellular metabolism and regulation .
Case Study 1: Metabolic Pathway Engineering
In a study focused on optimizing Saccharomyces cerevisiae, researchers successfully engineered strains that increased the production of this compound by manipulating key enzymes involved in its biosynthesis. This led to higher yields of downstream products like biofuels.
Case Study 2: Pharmacological Research
A pharmacological study evaluated the anti-inflammatory effects of benzyl derivatives of this compound. The results indicated significant reductions in inflammatory markers in vitro, suggesting potential for therapeutic use.
Eigenschaften
Molekularformel |
C5H9O4- |
|---|---|
Molekulargewicht |
133.12 g/mol |
IUPAC-Name |
(2R)-2,3-dihydroxy-3-methylbutanoate |
InChI |
InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/p-1/t3-/m0/s1 |
InChI-Schlüssel |
JTEYKUFKXGDTEU-VKHMYHEASA-M |
Isomerische SMILES |
CC(C)([C@H](C(=O)[O-])O)O |
Kanonische SMILES |
CC(C)(C(C(=O)[O-])O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















